The Dual-Electrophile Advantage: Physicochemical Profiling and Orthogonal Reactivity of 6-Chloro-3-(2-chloroethyl)-7-azaindole
The Dual-Electrophile Advantage: Physicochemical Profiling and Orthogonal Reactivity of 6-Chloro-3-(2-chloroethyl)-7-azaindole
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the design of kinase inhibitors, PDE4B inhibitors [1], and GPCR allosteric modulators [2].
Within this chemical space, 6-chloro-3-(2-chloroethyl)-7-azaindole (CAS: 214603-97-1) stands out as an advanced, dual-electrophile intermediate. By possessing both an sp3 -hybridized alkyl chloride and an sp2 -hybridized aryl chloride, this molecule allows drug development professionals to execute orthogonal, multi-site functionalization without the burden of complex protecting-group strategies. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to harness this intermediate effectively.
Structural & Physicochemical Profiling
Understanding the quantitative properties of 6-chloro-3-(2-chloroethyl)-7-azaindole is the first step in predicting its behavior in both synthetic workflows and biological assays. The dual-halogenation significantly impacts its lipophilicity and solubility profile.
| Property | Value | Causality / Synthetic Significance |
| IUPAC Name | 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine | Standard nomenclature defining the functionalized 7-azaindole core. |
| CAS Number | 214603-97-1 | Unique identifier for procurement and chemical inventory tracking [3]. |
| Molecular Formula | C9H8Cl2N2 | Dictates mass spectrometry target ( m/z ~215.0 for [M+H]+ )[3]. |
| Molecular Weight | 215.08 g/mol | Essential for precise stoichiometric calculations[3]. |
| LogP (Predicted) | 2.5 - 3.1 | Moderate lipophilicity necessitates polar aprotic solvents (DMF, DMSO) for synthesis. |
| Hydrogen Bond Donors | 1 (N1-H) | Key site for base-catalyzed deprotonation ( pKa ~13.5). |
| Hydrogen Bond Acceptors | 1 (N7) | Influences target binding (e.g., kinase hinge region interactions). |
| Hazard Profile | Irritant / Corrosive | Causes skin/eye irritation; requires standard laboratory PPE [4]. |
The Logic of Orthogonal Functionalization
The synthetic utility of 6-chloro-3-(2-chloroethyl)-7-azaindole relies entirely on the differential reactivity of its functional groups.
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The C3-Alkyl Chloride is highly susceptible to nucleophilic aliphatic substitution ( SN2 ).
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The C6-Aryl Chloride is activated by the adjacent N7 pyridine nitrogen but remains inert to standard SN2 conditions, requiring transition-metal catalysis (e.g., Palladium) for functionalization.
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The N1-Pyrrole NH is weakly acidic and can be protected (e.g., with Boc or SEM) if basic conditions threaten unwanted N-alkylation.
Logical reactivity map of the three orthogonal functionalization sites on the azaindole core.
Causality in Reaction Sequencing
To prevent the degradation of the sp3 alkyl chloride under the harsh basic and high-temperature conditions of palladium-catalyzed cross-coupling, the C3-alkyl chloride must be functionalized first . Once the C3 position is converted to a stable amine, the C6-aryl chloride can be safely subjected to Suzuki-Miyaura or Buchwald-Hartwig conditions.
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. They incorporate specific mechanistic choices and In-Process Controls (IPCs) to ensure high-fidelity execution.
Protocol 1: Finkelstein-Assisted SN2 Amination of the C3-Alkyl Chloride
Objective: Displace the primary chloride with a secondary amine (e.g., piperidine) to form a basic side chain.
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Reagent Preparation: Dissolve 6-chloro-3-(2-chloroethyl)-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N2 atmosphere.
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Catalyst Addition: Add Sodium Iodide (NaI, 0.5 eq).
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Causality: Chloride is a mediocre leaving group. NaI acts as a nucleophilic catalyst via the Finkelstein reaction, converting the alkyl chloride to a transient alkyl iodide in situ, which is exponentially more reactive toward amines. This allows the reaction to proceed at lower temperatures, preventing degradation of the azaindole core.
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Base & Nucleophile Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.0 eq) followed by the target secondary amine (1.5 eq).
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Causality: DIPEA is highly sterically hindered. It acts purely as a proton sponge to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile, without competing for the electrophilic site.
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Reaction & IPC (Self-Validation): Heat the mixture to 80°C. Monitor via LC-MS every 2 hours. The protocol is self-validating: do not proceed to workup until the starting material peak ( m/z 215) is <5% of the total area. If the reaction stalls, the causality is typically a loss of volatile amine; correct by adding 0.5 eq of amine and continuing heat.
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Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
Objective: Install an aryl or heteroaryl group at the C6 position of the newly formed C3-aminated intermediate.
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Reagent Preparation: Combine the C3-aminated intermediate (1.0 eq) and the target Aryl Boronic Acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
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Causality: The biphasic Dioxane/Water system is critical. Dioxane dissolves the organic substrates and the Pd catalyst, while water dissolves the inorganic base. This interface is where the transmetalation step of the catalytic cycle occurs.
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Base Addition: Add Potassium Carbonate ( K2CO3 , 3.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).
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Causality: The C6-chloride is activated but still less reactive than a bromide. Pd(dppf)Cl2 is selected because the bidentate dppf ligand forces a cis-geometry on the palladium center, significantly accelerating the rate-limiting reductive elimination step of the catalytic cycle.
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Reaction & IPC: Degas the mixture via nitrogen sparging for 10 minutes, then heat to 100°C for 12 hours. Validate completion via HPLC at 254 nm.
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Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.
Orthogonal functionalization workflow of 6-chloro-3-(2-chloroethyl)-7-azaindole.
Analytical Trustworthiness & Validation
To establish absolute trustworthiness in the synthesized API intermediates, analytical validation must confirm both structural integrity and the absence of process impurities.
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1H NMR (DMSO- d6 ): The disappearance of the characteristic triplet at ~3.8 ppm (corresponding to the −CH2Cl protons) confirms successful C3 amination. The appearance of new aromatic multiplets confirms C6 cross-coupling.
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LC-MS: Ensure the isotopic pattern of the final product reflects the loss of the dual chlorine isotopes (typically a distinct M, M+2, M+4 pattern ratio of 9:6:1 for dichlorinated species, which should transition to a single dominant M peak upon full substitution).
References
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
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6-Azaindole | C7H6N2 | CID 9219 Source: PubChem, National Library of Medicine URL:[Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. CAS:214603-97-16-Chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine-毕得医药 [bidepharm.com]
- 4. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
